2-(4-Hydroxy-3-iodophenyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxy-3-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPADRQQDNIBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618636 | |
| Record name | (4-Hydroxy-3-iodophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19039-15-7 | |
| Record name | (4-Hydroxy-3-iodophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 4 Hydroxy 3 Iodophenyl Acetic Acid
Established Synthetic Routes for 2-(4-Hydroxy-3-iodophenyl)acetic Acid
The primary methods for synthesizing this compound revolve around the direct iodination of a phenylacetic acid scaffold. This approach requires careful consideration of iodinating agents and reaction conditions to achieve the desired regioselectivity.
Strategic Approaches to Iodination of Phenylacetic Acid Scaffolds
The introduction of an iodine atom onto the phenylacetic acid framework is a critical step. A common precursor for this synthesis is 4-hydroxyphenylacetic acid. wikipedia.org The hydroxyl group on the benzene (B151609) ring is an ortho-, para-director in electrophilic aromatic substitution reactions. youtube.com Therefore, direct iodination of 4-hydroxyphenylacetic acid is expected to yield substitution at the positions ortho to the hydroxyl group (positions 3 and 5).
Various iodinating agents can be employed. A solution of iodine in potassium iodide is a frequently used reagent for the iodination of phenols. lookchem.com The reaction is often carried out in an alkaline medium, such as a sodium hydroxide (B78521) solution, to facilitate the reaction. prepchem.com Another approach involves the use of iodine monochloride (ICl) in a suitable solvent like glacial acetic acid. lookchem.com
The choice of iodinating agent and reaction conditions can influence the degree of iodination. For instance, using a controlled amount of the iodinating agent can favor the formation of the mono-iodinated product, this compound. lookchem.com Conversely, using an excess of the iodinating agent can lead to the formation of di-iodinated products, such as 2-(4-hydroxy-3,5-diiodophenyl)acetic acid. prepchem.com
A notable method for the synthesis of phenylacetic acids involves the iodide-catalyzed reduction of mandelic acids. nih.gov This procedure utilizes catalytic sodium iodide and phosphorus acid to generate hydroiodic acid in situ, which then reduces the mandelic acid to the corresponding phenylacetic acid. nih.gov
Optimization of Precursor Compound Selection and Reaction Conditions
The selection of the starting material and the optimization of reaction parameters are crucial for an efficient synthesis. 4-Hydroxyphenylacetic acid is a readily available and logical precursor due to the activating and directing effect of its hydroxyl group. wikipedia.orgthegoodscentscompany.com
Optimization of reaction conditions such as temperature, solvent, and the stoichiometry of reactants is essential to maximize the yield of the desired product and minimize the formation of byproducts. For example, in the iodination of 4-hydroxybiphenyl, carrying out the reaction in an ammonium (B1175870) hydroxide solution was found to be more satisfactory than using sodium hydroxide, as it resulted in less formation of undesirable byproducts. lookchem.com
The table below summarizes some of the key parameters and findings related to the synthesis of iodinated phenylacetic acids.
| Precursor | Iodinating Agent | Solvent | Key Observation | Reference |
| 4-Hydroxyphenylacetic acid | Iodine/Potassium Iodide | 0.5N Sodium Hydroxide | Leads to the formation of 4-hydroxy-3,5-diiodophenylacetic acid. prepchem.com | prepchem.com |
| 4-Hydroxybiphenyl | Iodine/Potassium Iodide | Ammonium Hydroxide | Satisfactory method for mono-iodination. lookchem.com | lookchem.com |
| 4-Hydroxybiphenyl | Iodine Monochloride | Glacial Acetic Acid | Yields 3-iodo-4-hydroxybiphenyl. lookchem.com | lookchem.com |
| Mandelic acids | Sodium Iodide (catalytic)/Phosphorus Acid | - | Iodide-catalyzed reduction to phenylacetic acids. nih.gov | nih.gov |
| Ethyl 2-(4-aminophenyl)acetate | N-Iodosuccinimide | Acetonitrile (B52724) | Synthesis of ethyl 2-(4-amino-3-iodophenyl)acetate. chemicalbook.com | chemicalbook.com |
Synthesis of Analogs and Structurally Related Iodinated Phenylacetic Acid Derivatives
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This is often achieved through regioselective functionalization and substitutions on both the aromatic ring and the acetic acid side chain.
Regioselective Functionalization Techniques for Aromatic Systems
Achieving regioselectivity in the functionalization of aromatic systems is a significant challenge in organic synthesis. For phenylacetic acid derivatives, directing groups can be employed to control the position of incoming substituents. For instance, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic rings. chu-lab.orgnih.gov By using a suitable directing template, it is possible to achieve meta-C-H functionalization of phenylacetic acid scaffolds. chu-lab.org This approach allows for the introduction of various functional groups at positions that are not readily accessible through classical electrophilic aromatic substitution reactions.
Another strategy involves the metal-free, catalytic regioselective oxidative conversion of vinylarenes to phenylacetic acid derivatives. rsc.org This method utilizes molecular iodine and an oxidizing agent to achieve a tandem iodofunctionalization/de-iodination induced rearrangement, providing a mild route to these compounds. rsc.org
The table below highlights some regioselective functionalization techniques applied to aromatic systems.
| Technique | Catalyst/Reagent | Position Functionalized | Key Feature | Reference |
| C-H Functionalization | Palladium with Pyridine Template | Meta | Enables diverse meta-functionalizations. chu-lab.org | chu-lab.org |
| Oxidative Conversion | Molecular Iodine/Oxone | - | Metal-free, regioselective synthesis from vinylarenes. rsc.org | rsc.org |
| C-H Olefination | Palladium(II) | Ortho- or Meta- | Directed by distal chelating atoms. nih.gov | nih.gov |
Diversification through Side-Chain and Aromatic Substitutions
Further diversification of the this compound structure can be achieved by modifying the acetic acid side chain or by introducing additional substituents onto the aromatic ring.
Side-chain modifications can include esterification or amidation of the carboxylic acid group. For example, ethyl 2-(4-amino-3-iodophenyl)acetate has been synthesized from ethyl 2-(4-aminophenyl)acetate. chemicalbook.com Additionally, α-selective chlorination of phenylacetic acid and its para-substituted analogs has been reported, providing a route to α-chlorophenylacetic acids which are valuable synthetic intermediates. nih.gov
Aromatic substitutions can introduce a variety of functional groups onto the benzene ring, further expanding the chemical space of these compounds. For instance, the synthesis of (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid introduces a nitro group onto the ring. ebi.ac.uk These substitutions can significantly alter the electronic and steric properties of the molecule, leading to new derivatives with potentially different biological activities.
Advanced Synthetic Approaches and Future Chemical Transformations
The field of organic synthesis is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental friendliness. Future research in the synthesis of this compound and its derivatives will likely focus on the application of these advanced techniques.
One area of interest is the development of more efficient and greener catalytic systems for C-H functionalization reactions. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems. The development of novel directing groups that can be easily installed and removed would also be a significant advancement.
Furthermore, the exploration of biocatalysis for the synthesis of these compounds could offer a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes could potentially be used for specific hydroxylation, iodination, or other functionalization steps.
In terms of future chemical transformations, the iodinated phenylacetic acid scaffold provides a versatile platform for further derivatization. The iodine atom can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This would allow for the synthesis of a vast array of complex molecules with diverse structures and potential applications.
Molecular Mechanisms of Biological Activity and Interactions of 2 4 Hydroxy 3 Iodophenyl Acetic Acid
Immunological Research Paradigms and Antigenic Properties
The structural characteristics of 2-(4-hydroxy-3-iodophenyl)acetic acid and its analogs are pivotal in immunological studies, particularly in understanding antigen recognition and B-cell activation.
Haptenic Functionality and Antibody Recognition Mechanisms
Analogs of this compound, such as (4-hydroxy-3-nitrophenyl)acetyl (NP), serve as model haptens in immunology. nih.govnih.gov Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The immune response to the NP hapten in C57BL/6 mice has been a key model for studying antibody maturation and affinity. nih.gov
Antibody recognition of haptens like NP involves specific interactions with the complementarity-determining regions (CDRs) of antibodies. nih.gov The initial antibody repertoire against NP displays diversity, primarily in the third complementarity determining region of the heavy chain (CDR-H3). nih.gov The structural properties of this region are crucial and appear to be conserved throughout the maturation of the immune response. nih.gov This suggests that the potential for effective affinity maturation of antibodies is predetermined in the initial B-cell repertoire. nih.gov
B-Cell Activation Studies in Antigenic Contexts
Following immunization with a hapten-carrier conjugate, such as one involving an analog of this compound, distinct populations of B-cells are activated. nih.gov In mice, foci of antigen-binding B-cells appear within 48 hours post-immunization. nih.gov These early B-cells produce low-affinity antibodies. nih.gov Concurrently, other B-cells establish germinal centers, where somatic hypermutation and affinity-driven selection occur, leading to the generation of high-affinity memory B-cells. nih.gov Both of these B-cell populations, despite their different roles, originate from a common clonal ancestor. nih.gov This dual-pathway of B-cell development is fundamental to both immediate antibody production and the establishment of long-term immunological memory. nih.gov
Comparative Immunogenicity with Related Analogs
The immunogenicity of haptens is influenced by their chemical structure. Related analogs, such as (4-hydroxy-3-iodo-5-nitrophenyl)acetic acid, are also recognized as antigens, capable of stimulating an immune response. ebi.ac.uk The study of different analogs allows researchers to dissect the specific molecular features that govern the strength and nature of the immune response. For instance, the immune response to the NP hapten reveals two distinct antibody maturation pathways: one characterized by high evolvability (group-H) and another with low evolvability (group-L). nih.gov This distinction is thought to be established at an early stage of B-cell development. nih.gov
Enzymatic Modulation and Inhibition Kinetics
The structural motifs within this compound and related compounds allow them to interact with and modulate the activity of various enzymes.
Investigation of Soluble Epoxide Hydrolase (sEH) Interactions
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy-fatty acids (EpFAs) into less active diols. nih.govmdpi.com Inhibition of sEH is a therapeutic strategy to increase the levels of beneficial EpFAs. nih.gov While direct studies on this compound are not detailed, the investigation of sEH inhibitors provides a framework for understanding how such compounds might interact with this enzyme. nih.govnih.gov Inhibitors of sEH have demonstrated analgesic and anti-inflammatory effects in preclinical models. nih.gov The mechanism involves preventing the degradation of EpFAs, thereby enhancing their pain-relieving and anti-inflammatory properties. nih.gov
Analysis of Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibition by Structural Motifs
The inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (hCA) by compounds with structural similarities to this compound highlights the importance of specific chemical motifs.
Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic target for conditions like Alzheimer's disease. nih.gov Phenolic compounds, which share a core structure with this compound, have been shown to inhibit AChE. nih.gov For example, vanillin, a phenolic compound, exhibits AChE inhibitory activity. nih.gov
Carbonic Anhydrase (hCA) Inhibition: Human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, are targets in cancer therapy due to their role in tumor pH regulation. nih.govnih.gov Phenol (B47542) derivatives have been investigated as inhibitors of hCA I and II. sigmaaldrich.com These compounds typically act as non-competitive inhibitors. sigmaaldrich.com The structural features of these phenols are critical for their inhibitory activity and selectivity against different hCA isoforms. nih.gov
In Vitro and Ex Vivo Metabolic Transformation Studies
The metabolic fate of this compound in biological systems is a key determinant of its activity and duration of action.
In mammalian tissues, thyroid hormones undergo metabolic transformation, including deiodination, which can lead to the formation of various thyroacetic acid analogues. The deiodinase enzymes (DIO1, DIO2, and DIO3) present in tissues such as the liver and kidney are responsible for these conversions. nih.gov The action of these enzymes on this compound would likely lead to the removal of iodine atoms, resulting in the formation of other acetic acid derivatives. This metabolic process is a critical aspect of thyroid hormone homeostasis, influencing the local concentration of active hormones within specific tissues. nih.gov
Oxidative Deamination and Decarboxylation Pathways in Biological Systems
The metabolic fate of this compound in biological systems is dictated by its chemical structure. The term "oxidative deamination" refers to the removal of an amine group through an oxidative process. Given that this compound lacks an amino group, it does not directly undergo oxidative deamination. However, this pathway is relevant in the broader context of the metabolism of related aromatic amino acids, which can be precursors to phenylacetic acid derivatives.
Conversely, decarboxylation, the removal of a carboxyl group, is a significant metabolic pathway for phenylacetic acids. google.com In biological systems, this transformation can be enzymatically catalyzed. Studies on related aromatic acids have shown that they can undergo decarboxylation to form the corresponding toluene (B28343) derivatives. google.com The decarboxylation of phenylacetic acid and its substituted forms has been observed to proceed via first-order kinetics. google.com
In synthetic organic chemistry, the oxidative decarboxylation of phenylacetic acids is a well-established method for producing benzaldehydes and ketones. nih.gov This process can be achieved using various oxidizing agents. nih.gov While these are not biological systems, they provide insight into the chemical susceptibility of the phenylacetic acid structure to decarboxylation.
Identification of Key Metabolites and Their Biochemical Relevance
The identification of specific metabolites of this compound is not extensively documented in the literature. However, by examining the metabolism of structurally similar compounds, potential metabolic pathways and resulting metabolites can be inferred. The metabolism of iodine-containing compounds and phenylacetic acid derivatives involves several key transformations. nih.govnih.gov
Iodine is an essential element in various metabolic processes, and its metabolism is closely linked to thyroid function. nih.gov Compounds containing iodine can undergo de-iodination, a process that can significantly alter their biological activity. Therefore, a potential metabolite of this compound is 4-hydroxyphenylacetic acid, resulting from the removal of the iodine atom. 4-Hydroxyphenylacetic acid is a known metabolite in humans and other organisms.
The acetic acid side chain is also a site for metabolic modification. For instance, mandelic acids can be reduced to form phenylacetic acids, suggesting that the reverse reaction, oxidation of the side chain, is also a plausible metabolic route. nih.gov
Furthermore, conjugation reactions are common for phenolic compounds. The hydroxyl group on the phenyl ring can be conjugated with sulfate (B86663) or glucuronic acid to increase water solubility and facilitate excretion. Therefore, sulfated or glucuronidated derivatives of this compound are expected metabolites.
The following table summarizes potential metabolites and the metabolic pathways involved:
| Potential Metabolite | Metabolic Pathway | Biochemical Relevance |
| 4-Hydroxyphenylacetic acid | De-iodination | Removal of iodine can alter the biological activity and is a common step in the metabolism of iodinated aromatic compounds. |
| 2-(4-Hydroxy-3-iodophenyl)mandelic acid | Side-chain oxidation | Oxidation of the acetic acid side chain can modify the compound's properties and interactions with biological targets. |
| Sulfated this compound | Sulfation (conjugation) | Increases water solubility for excretion and is a major pathway for detoxifying phenolic compounds. |
| Glucuronidated this compound | Glucuronidation (conjugation) | Similar to sulfation, this conjugation reaction enhances water solubility and aids in the elimination of the compound from the body. |
Exploration of Antiproliferative and Antiparasitic Activities of Related Derivatives
While the specific antiproliferative and antiparasitic activities of this compound are not well-defined, research into structurally related derivatives provides valuable insights into the potential biological activities of this class of compounds. Halogenation and the presence of a phenylacetic acid moiety are key features in several biologically active molecules.
Antiproliferative Activity:
Phenolic compounds, in general, have been investigated for their antioxidant and antiproliferative effects. nih.gov The activity of these compounds is often linked to their ability to scavenge free radicals and modulate signaling pathways involved in cell growth and apoptosis. nih.gov Derivatives of halogenated phenylacetic acids have also been synthesized and evaluated for their biological activities. For instance, certain halogen-substituted phenylacetic acid derivatives of progesterone (B1679170) have been shown to act as potent progesterone receptor antagonists, which can have implications for hormone-dependent cancers. nih.gov
Antiparasitic Activity:
The search for new antiparasitic agents has led to the investigation of a wide range of chemical structures. Hypervalent iodine(III) reagents have been used to synthesize cyclohexadienone and naphthoquinone derivatives from substituted phenols, and these products have been evaluated for their in vitro antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. nih.gov One such derivative, a benzyl (B1604629) naphthoquinone, demonstrated significant and selective activity against T. b. rhodesiense. nih.gov This suggests that oxidative metabolites or derivatives of phenolic compounds, including iodinated ones, could possess antiparasitic properties.
The following table highlights the activities of some related derivative classes:
| Derivative Class | Type of Activity | Example of Finding |
| Halogenated Phenylacetic Acid Derivatives | Progesterone Receptor Antagonism | Certain derivatives with a fluorine atom in the meta position of the acetoxyphenyl substituent showed improved binding activity to the progesterone receptor. nih.gov |
| Substituted Phenol Derivatives (Quinones/Quinols) | Antiprotozoal | A benzyl naphthoquinone derivative was found to be the most active and selective molecule against Trypanosoma brucei rhodesiense (IC50 = 0.08 μM, SI = 275). nih.gov |
| Halogenated Benzyl Phenylacetic Acids | Aldose Reductase Inhibition | Substituted benzyloxyphenylacetic acids have been evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. nih.gov |
These findings underscore the potential for discovering novel therapeutic agents through the structural modification of this compound and related compounds. Further research is warranted to explore the antiproliferative and antiparasitic profile of this specific molecule and its close analogues.
Structure Activity Relationship Sar Studies of 2 4 Hydroxy 3 Iodophenyl Acetic Acid and Its Analogs
Influence of Iodine Substitution on Biological Activity
Role of Halogen Bonding and Lipophilicity in Molecular Interactions
The introduction of a halogen atom, such as iodine, into a molecule increases its lipophilicity, or "fat-loving" nature. This property can enhance the ability of a compound to cross biological membranes, such as cell walls, thereby improving its access to intracellular targets.
Furthermore, iodine, being a large and polarizable halogen, can participate in a specific type of non-covalent interaction known as halogen bonding. This occurs when the electropositive region on the surface of the iodine atom (the σ-hole) interacts with an electron-rich atom, such as oxygen or nitrogen, in a biological target like a protein or enzyme. The strength of this interaction can contribute significantly to the binding affinity and selectivity of the compound for its target, potentially leading to increased biological potency.
Comparative Analysis with Non-Iodinated and Other Halogenated Analogs
To understand the specific contribution of the iodine atom, it is essential to compare the biological activity of 2-(4-Hydroxy-3-iodophenyl)acetic acid with its non-iodinated parent compound, 4-Hydroxyphenylacetic acid, as well as with other halogenated analogs where iodine is replaced by fluorine, chlorine, or bromine.
Table 1: Predicted Influence of Halogen Substitution on the Properties of 2-(4-Hydroxy-3-halophenyl)acetic Acid Analogs
| Halogen Substituent | Electronegativity | Polarizability (ų) | van der Waals Radius (Å) | Predicted Impact on Biological Activity |
| H (non-halogenated) | 2.20 | - | 1.20 | Baseline activity, lower lipophilicity. |
| F | 3.98 | 0.56 | 1.47 | May alter electronic properties and engage in hydrogen bonding, but weaker halogen bonding potential. |
| Cl | 3.16 | 2.18 | 1.75 | Moderate lipophilicity and halogen bonding capability. |
| Br | 2.96 | 3.05 | 1.85 | Increased lipophilicity and stronger halogen bonding potential than chlorine. |
| I | 2.66 | 4.90 | 1.98 | Highest lipophilicity and strongest halogen bonding potential among the halogens, often leading to enhanced binding affinity. |
Generally, as one moves down the halogen group from fluorine to iodine, the increasing size and polarizability enhance the potential for halogen bonding and increase lipophilicity. Therefore, it is often observed that iodinated compounds exhibit higher potency compared to their lighter halogen counterparts. However, the optimal halogen can vary depending on the specific binding pocket of the biological target.
Impact of Phenolic Hydroxyl and Carboxylic Acid Groups
The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups are fundamental to the chemical character and biological activity of this compound, primarily through their ability to form hydrogen bonds.
Contribution to Hydrogen Bonding and Receptor Recognition
The phenolic hydroxyl group and the carboxylic acid group are excellent hydrogen bond donors and acceptors. This allows them to form strong, directional interactions with specific amino acid residues in the binding sites of proteins and enzymes. These hydrogen bonds are crucial for the recognition of the molecule by its biological target and for stabilizing the molecule within the binding pocket, which is a prerequisite for exerting a biological effect. The precise positioning of these groups on the phenylacetic acid scaffold is often critical for optimal interaction.
Side Chain Modifications and Their Effect on Potency
The acetic acid side chain of this compound is another site for structural modification that can significantly impact biological potency. Alterations to this side chain can affect the molecule's interaction with its target and its metabolic stability.
Research on related phenylacetic acid derivatives has shown that modifications to the side chain, such as altering its length, introducing alkyl groups, or converting the carboxylic acid to an ester or amide, can have profound effects on activity. For instance, esterification of the carboxylic acid can increase lipophilicity and improve cell permeability, although it may require in vivo hydrolysis to the active carboxylic acid form.
Table 2: Potential Side Chain Modifications and Their Predicted Effects on Potency
| Modification | Predicted Effect on Potency | Rationale |
| Esterification of the carboxylic acid | Variable | Increases lipophilicity, may act as a prodrug. |
| Amidation of the carboxylic acid | Variable | Can alter hydrogen bonding capacity and metabolic stability. |
| Lengthening or shortening the alkyl chain | Variable | Affects the positioning of the carboxylic acid group relative to the phenyl ring, potentially altering receptor fit. |
| Introduction of substituents on the alkyl chain | Variable | Can introduce new interaction points or create steric hindrance within the binding site. |
The specific impact of these modifications on the potency of this compound would need to be determined through empirical testing, as the optimal side chain configuration is highly dependent on the topology of the target binding site.
Alterations to the Acetic Acid Moiety and Analogous Structures
The acetic acid portion of this compound is a crucial determinant of its interaction with biological targets. Research into analogous structures, such as derivatives of L-triiodothyronine (L-T3), has demonstrated that modifying this acidic side chain significantly impacts receptor binding affinity. nih.gov In these studies, the native side chain was replaced with a variety of acidic and bioisosteric groups to probe the structural requirements for activity.
Key findings from studies on related aryl acetic acid derivatives indicate that the nature of the acidic group is pivotal. For instance, a series of L-T3 analogs were synthesized where the original amino acid side chain was replaced with structures like aryloxamic acids, (arylamino)acetic acids, arylpropionic acids, arylthioacetic acids, and (aryloxy)acetic acids. These analogs were then tested for their ability to bind to rat liver nuclear L-T3 receptors. nih.gov
The results showed that several of these modifications yielded compounds with high potency. Notably, certain aryloxamic acid and (aryloxy)acetic acid derivatives displayed excellent binding affinity to the nuclear receptor, with IC₅₀ values in the nanomolar range. nih.gov This suggests that the distance and geometry between the aromatic ring and the acidic functional group are critical for optimal interaction with the receptor. The replacement of the standard carboxylic acid with an oxamic acid, for example, introduces a second carbonyl group and an amide linkage, altering the electronic distribution and hydrogen bonding potential of the side chain. nih.gov
The table below summarizes the binding affinities of various L-T3 analogs with modified acidic side chains to the rat liver nuclear L-T3 receptor, illustrating the impact of these structural changes. nih.gov
| Compound Series | Lead Compound Example | Modification from Acetic Acid | IC₅₀ (nM) for Nuclear Receptor |
| Aryloxamic Acid | Compound 7f | Replacement with oxamic acid moiety | 0.19 |
| Aryloxamic Acid | Compound 23a | Replacement with oxamic acid moiety | 0.16 |
| (Arylamino)acetic Acid | Compound 29c | Replacement with aminoacetic acid linker | 1.1 |
| Arylpropionic Acid | Compound 33a | Extension to propionic acid | 0.11 |
| Arylthioacetic Acid | Compound 37b | Replacement of ether oxygen with sulfur | 3.5 |
| (Aryloxy)acetic Acid | Compound 41 | Standard (aryloxy)acetic acid structure | 0.10 |
Data sourced from a study on L-T3 analogs, demonstrating the effect of side chain modification on receptor binding. nih.gov
These findings highlight that while the carboxylic acid group is a key feature, bioisosteric replacements can maintain or even enhance biological activity, providing a pathway for fine-tuning the pharmacological profile of compounds like this compound.
Stereochemical Considerations in Biological Interactions
Stereochemistry plays a fundamental role in the interaction of small molecules with chiral biological macromolecules like receptors and enzymes. For this compound itself, the alpha-carbon of the acetic acid moiety is not a chiral center. However, if this carbon were to be substituted, creating a chiral center, the resulting enantiomers would be expected to exhibit different biological activities.
The importance of stereochemistry has been observed in related classes of compounds. For example, in studies of certain synthetic phospholipid ether (PLE) analogs, which also feature a substituted phenyl ring, the stereochemistry at the sn-2 position of the glycerol (B35011) backbone was investigated. The research indicated that for these specific glycerol-derived PLE analogs, the stereochemistry at this position did not significantly affect tumor uptake and retention in a rat sarcoma model. researchgate.net
This finding, while from a different class of compounds, underscores the principle that the impact of stereochemistry is highly specific to the molecule and its biological target. For derivatives of this compound, the introduction of a chiral center would necessitate the separation and individual testing of each stereoisomer. It is well-established in medicinal chemistry that one enantiomer often possesses the desired activity (the eutomer) while the other may be less active or exhibit a different, sometimes undesirable, activity profile (the distomer). Therefore, any future development of chiral analogs would require careful stereochemical evaluation to optimize biological interactions.
Positional Isomerism and Substituent Effects on Activity
The arrangement of substituents on the phenyl ring of this compound is a critical factor determining its biological activity. The specific placement of the hydroxyl (-OH) and iodo (-I) groups at the C4 and C3 positions, respectively, creates a distinct electronic and steric profile that governs how the molecule fits into a binding pocket.
Positional isomerism, which involves moving these substituents to other positions on the phenyl ring, can lead to dramatic changes in activity. For example, 2-(3-Iodophenyl)acetic acid is a positional isomer that lacks the 4-hydroxy group. nih.gov The absence of this hydroxyl group removes a key hydrogen bond donor and acceptor, which would fundamentally alter its binding mode to target proteins compared to the 4-hydroxy substituted version.
Structure-activity relationship studies on various aromatic compounds provide insights into the effects of substituent placement:
Halogen Substitution: The introduction of halogen atoms can significantly influence activity. In studies of cefpirome (B1668871) derivatives, introducing a halogen into the thiazole (B1198619) nucleus was found to improve activity against certain bacterial strains. tum.de For this compound, the iodine atom's size and electronegativity are key features.
Ortho and Meta Positions: Research on arylpiperazine derivatives has shown that substitution at the ortho position with a group having a negative potential is favorable for affinity at both 5-HT1A and alpha 1 receptors. nih.gov In contrast, the meta position appeared to be more involved in differentiating between the two receptor types, suggesting its importance for selectivity. nih.gov This implies that moving the iodine from the C3 (meta to the acetic acid) to the C2 (ortho) position could significantly alter receptor affinity and selectivity.
Electron-Withdrawing vs. Electron-Donating Groups: In SAR studies of aryl acetamide (B32628) triazolopyridazines, a preference was noted for electron-withdrawing groups over electron-donating groups on the aryl tail group. nih.gov The iodine atom in this compound acts as an electron-withdrawing group via induction, a property that is likely important for its activity.
The table below illustrates how different substitution patterns on a phenyl ring can affect biological activity, based on general findings from various SAR studies.
| Substitution Pattern | General Observation from Analogous Series | Potential Implication for this compound Analogs | Reference |
| Halogen Introduction | Improved activity against specific targets. | The iodine at position 3 is likely a key contributor to potency. | tum.de |
| Ortho-Substitution | Favorable for receptor affinity. | Moving the iodo or hydroxyl group to an ortho position (C2 or C6) could enhance binding. | nih.gov |
| Meta-Substitution | Implicated in receptor selectivity. | The current C3-iodo substitution may confer selectivity for its biological target. | nih.gov |
| Multiple Substitutions | Synergistic effects observed (e.g., 3,4-dichloro pattern). | The combined 3-iodo and 4-hydroxy substitution likely results in a synergistic effect on activity. | nih.gov |
These examples demonstrate that both the nature of the substituents and their relative positions on the aromatic ring are paramount. Any change to the 3-iodo, 4-hydroxy substitution pattern of this compound would be expected to produce a compound with a different biological activity profile.
Advanced Analytical and Computational Methodologies for Characterization and Elucidation
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the elucidation of the molecular structure of "2-(4-Hydroxy-3-iodophenyl)acetic acid," providing insights into its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "this compound." Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl, iodo, and acetic acid substituents. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for Related Phenylacetic Acid Derivatives
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| 2-(2-iodophenyl)acetic acid rsc.org | ¹H | 7.86 | dd |
| 7.36 – 7.28 | m | ||
| 7.02 – 6.95 | m | ||
| 3.86 | s | ||
| ¹³C | 176.7, 139.6, 137.0, 130.7, 129.2, 128.5, 101.0, 45.9 | - | |
| 2-(3-chlorophenyl)acetic acid rsc.org | ¹H | 7.31 – 7.24 | m |
| 7.19 – 7.13 | m | ||
| 3.63 | s | ||
| ¹³C | 177.4, 135.0, 134.5, 129.9, 129.6, 127.7, 127.6, 40.6 | - |
Data presented is for related compounds and serves as an illustration of the technique.
Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Functional Group and Molecular Mass Confirmation
Infrared (IR) spectroscopy is employed to identify the functional groups present in "this compound." The IR spectrum would be expected to exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic ring and the methylene (B1212753) group.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of the compound. For "this compound" (C₈H₇IO₃), the expected monoisotopic mass is approximately 277.9440 g/mol . HRMS analysis would provide a highly accurate mass measurement, confirming the elemental formula. While experimental data for the target compound is not available, predicted mass spectral data for a related compound, 2-(4-chloro-3-iodophenyl)acetic acid, suggests the types of ions that might be observed. uni.lu
Table 2: Expected and Observed Spectroscopic Data for Phenylacetic Acid Derivatives
| Technique | Parameter | Expected Value for this compound | Illustrative Data for Related Compounds |
| IR Spectroscopy | O-H stretch (phenol) | ~3200-3600 cm⁻¹ (broad) | 4-Hydroxy-3-nitrophenylacetic acid shows characteristic IR bands. nist.gov |
| C=O stretch (acid) | ~1700-1725 cm⁻¹ | ||
| C-O stretch | ~1200-1300 cm⁻¹ | ||
| HRMS | Monoisotopic Mass | 277.9440 | 2-(4-chloro-3-iodophenyl)acetic acid (predicted [M-H]⁻): 294.90282 m/z uni.lu |
| Molecular Formula | C₈H₇IO₃ |
Illustrative data is provided for related compounds due to the absence of specific experimental data for the target compound.
Chromatographic and Separation Techniques
Chromatographic methods are essential for assessing the purity of "this compound" and for studying its stability and potential metabolites.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Studies
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of "this compound." A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Stability-indicating HPLC methods are developed to separate the parent compound from any degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). This is crucial for establishing the shelf-life and storage conditions of the compound. While a specific method for "this compound" is not detailed in the provided literature, methods for similar phenylacetic acid derivatives serve as a template. sielc.com
Table 3: Illustrative HPLC Method Parameters for Analysis of Phenylacetic Acid Derivatives
| Parameter | Illustrative Condition for Phenylacetic Acid Analysis sigmaaldrich.com |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM phosphoric acid:acetonitrile (75:25) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | UV at 215 nm |
| Injection Volume | 5 µL |
This table presents a typical HPLC method for a related compound and is for illustrative purposes.
Advanced Separation Methodologies for Metabolite Identification
The study of the metabolism of "this compound" is important for understanding its biological fate. Advanced separation techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are powerful tools for identifying potential metabolites in biological matrices such as urine or plasma. nih.govresearchgate.net These methods combine the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. Potential metabolic pathways for this compound could involve conjugation of the phenolic hydroxyl or carboxylic acid groups (e.g., glucuronidation or sulfation), or potentially deiodination.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive proof of the molecular structure of a compound in the solid state, including the precise arrangement of atoms and the stereochemistry. By growing a suitable single crystal of "this compound," its three-dimensional structure can be determined. This technique would confirm the substitution pattern on the phenyl ring and the conformation of the acetic acid side chain. Although no crystal structure for "this compound" is currently available in public databases, the crystal structure of the related compound 4-hydroxyphenylacetic acid has been determined, providing a reference for the types of intermolecular interactions, such as hydrogen bonding, that might be expected. nih.gov
In Silico Modeling and Computational Chemistry Applications
The exploration of this compound at the molecular level is greatly enhanced through a suite of computational chemistry techniques. These methods allow for a detailed examination of its properties, offering predictions and insights that complement and guide experimental research.
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, which exhibits thyromimetic properties, molecular docking is crucial for understanding its interaction with thyroid hormone receptors (TRs).
While specific, detailed docking studies for this compound are not extensively published, its structural similarity to endogenous thyroid hormones allows for well-founded predictions of its binding mode. It is anticipated that the carboxyl group of the acetic acid moiety forms a key salt bridge with a conserved arginine residue within the TR's ligand-binding domain. The phenolic hydroxyl group is expected to participate in hydrogen bonding with polar amino acid residues, and the iodine atom likely contributes to binding affinity through hydrophobic interactions. amazonaws.comsemanticscholar.org Studies on similar di-iodinated compounds interacting with TRβ have highlighted the importance of a salt bridge interaction with Arg282 for the binding of negatively charged ligands. amazonaws.com
| Interaction Type | Predicted Interacting Residues in Thyroid Hormone Receptor β |
|---|---|
| Hydrogen Bonding | Arg228, Met259 |
| Steric/Hydrophobic Interactions | Ala317, Ala279 |
| Salt Bridge | Arg282, Arg320 |
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties.
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. For instance, in a study of 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, indicating the potential for charge transfer within the molecule. nih.gov Similar calculations for this compound would elucidate how the interplay between the hydroxyl, iodo, and acetic acid substituents influences its electronic properties.
Furthermore, DFT is employed to predict vibrational spectra (IR and Raman). Theoretical calculations of vibrational frequencies, when compared with experimental data, aid in the assignment of spectral bands to specific molecular vibrations. For example, DFT calculations on 2-chloroquinoline-3-carboxaldehyde using the B3LYP method with a 6–311++G(d,p) basis set have been used to analyze its vibrational assignments. nih.gov
| DFT-Predicted Property | Significance for this compound |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |
| Electron Density Distribution | Reveals regions of the molecule susceptible to electrophilic or nucleophilic attack. |
| Vibrational Frequencies | Allows for the theoretical prediction and assignment of IR and Raman spectra. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compound Classes
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. While a specific QSAR model for this compound is not available, studies on related classes of compounds, such as other thyroid hormone receptor ligands, provide valuable insights.
QSAR studies on thyromimetic compounds often utilize descriptors that quantify electronic, steric, and hydrophobic properties. These models can help identify the key molecular features that drive biological activity. For example, a 3D-QSAR analysis of phosphonic acid derivatives as thyroid hormone receptor ligands has been performed to understand the determinants of selectivity. dntb.gov.ua Such models can predict the activity of new compounds and guide the design of more potent and selective molecules.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are computational methods that explore the dynamic nature of molecules. This compound possesses rotational freedom around its single bonds, allowing it to adopt various three-dimensional conformations.
Conformational analysis identifies the most stable low-energy conformations of the molecule, which are likely to be the biologically active forms. MD simulations provide a more dynamic picture, simulating the movement of the molecule over time in a solvated environment or when bound to a protein. These simulations can reveal the stability of ligand-protein complexes, the role of solvent molecules in the binding process, and the flexibility of both the ligand and the protein. For example, MD simulations of other ligands in the thyroid hormone receptor have shown how the rotation of benzene (B151609) moieties can affect the stability of the binding pose. amazonaws.com Such studies on this compound would be invaluable in understanding the dynamics of its interaction with its biological targets.
Emerging Research Frontiers and Future Perspectives
Development of Novel Analogs with Enhanced Specificity and Bioactivity
The core structure of 2-(4-hydroxy-3-iodophenyl)acetic acid has served as a foundational scaffold for the design and synthesis of novel analogs with improved biological activity and specificity. Researchers have systematically modified the phenylacetic acid moiety to explore structure-activity relationships (SAR) and enhance desired therapeutic properties.
One area of focus has been the development of polycyclic acids as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1), an enzyme implicated in metabolic diseases. Starting from a high-throughput screening hit, a series of polycyclic acids were designed and synthesized, leading to the identification of novel and potent inhibitors. nih.gov The exploration of the polycyclic ring and substituents on the quaternary carbon has been a key aspect of these SAR studies. nih.gov
Another avenue of research has been the creation of bicyclic peptide-drug conjugates. Bicyclic peptides are a promising class of molecules for targeted drug delivery due to their constrained structure. In one instance, a bicyclic peptide with low nanomolar affinity for EphA2, a receptor tyrosine kinase overexpressed in many solid tumors, was identified through phage display. nih.gov This peptide was then derivatized with a potent cytotoxin to create a bicycle toxin conjugate (BTC). nih.gov Initial BTCs, while demonstrating potent antitumor activity, showed poor tolerability, which was attributed to undesirable liver uptake. nih.gov Through chemical optimization guided by structural biology, a new bicyclic peptide was developed with improved metabolic stability and physicochemical properties, leading to a BTC with potent antitumor activity and significantly better tolerability. nih.gov
The table below summarizes key examples of analog development based on related phenylacetic acid structures.
| Parent Compound/Scaffold | Modification Strategy | Target | Desired Outcome |
| 2-adamantyl acetic acid | Design and synthesis of polycyclic acids | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) | Potent and selective inhibition |
| Bicyclic Peptide | Chemical optimization and derivatization with a cytotoxin | Ephrin-A2 (EphA2) | Potent and well-tolerated bicycle toxin conjugate (BTC) for targeted cancer therapy |
Exploration of New Biological Targets and Pathways
While the primary biological target of many phenylacetic acid derivatives has been well-established, ongoing research seeks to uncover novel biological targets and signaling pathways. This exploration could reveal new therapeutic applications and provide a deeper understanding of the compound's mechanism of action.
For instance, studies on indole-3-acetic acid (IAA), a related compound, have shown its protective effects against oxidative stress in human dental pulp stem cells. nih.gov This protective effect was found to be mediated by the AKT signaling pathway and involved the increased expression of the transcription factor Nrf2 and its downstream target, heme oxygenase 1 (HO-1). nih.gov Such findings suggest that compounds like this compound could have roles in cellular protection and regenerative medicine through modulation of these pathways.
The degradation of collagen, a critical process in wound healing, is regulated by enzymes such as matrix metalloproteinases (MMPs) and serine proteases. sciparkpub.com Natural compounds with structures related to phenylacetic acid have been investigated for their potential to modulate these enzymes and promote wound healing. sciparkpub.com This opens up the possibility of developing derivatives of this compound for applications in tissue repair and dermatology.
Further research into the broader biological effects of this compound and its analogs is warranted to identify new protein interactions and pathway modulations that could be exploited for therapeutic benefit.
Integration of Multi-Omics Data in Mechanistic Studies
The advent of high-throughput "omics" technologies, including genomics, proteomics, transcriptomics, and metabolomics, offers a powerful approach to comprehensively understand the mechanisms of action of drug candidates. nih.govyoutube.com The integration of multi-omics data can provide a holistic view of the cellular response to a compound, from changes in gene expression to alterations in protein and metabolite levels. nih.gov
This integrative approach is particularly valuable for elucidating the complex biological effects of compounds like this compound. By analyzing multi-omics datasets from cells or tissues treated with the compound, researchers can identify novel biomarkers, uncover previously unknown off-target effects, and build more accurate models of its mechanism of action. nih.govresearchgate.net
Several computational tools and methods have been developed to facilitate the integration and interpretation of multi-omics data. nih.govyoutube.comnih.govresearchgate.net These approaches can help to identify disease subtypes, predict biomarkers, and gain deeper insights into disease biology. nih.gov For example, the integration of multi-omics data has been successfully used to identify distinct molecular subtypes of breast cancer and to discover genetic and epigenetic drivers of the disease. nih.gov
The application of artificial intelligence and machine learning to multi-omics data is an emerging frontier that holds great promise for predictive modeling of genotype-environment-phenotype relationships. arxiv.org These advanced analytical methods can help to disentangle correlation from causation and identify physiologically significant causal factors, which is a key challenge in predictive modeling. arxiv.org
Application of Advanced Synthetic Technologies for Complex Derivatization
The synthesis of novel analogs of this compound with enhanced properties relies on the use of advanced and efficient synthetic methodologies. The development of new synthetic routes for producing phenylacetic acid derivatives is an active area of research.
For example, a method for producing 4-hydroxyphenylacetic acid involves the reaction of o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid, followed by reduction and dechlorination. google.com The reduction of the mandelic acid intermediate can be achieved through various methods, including hydrogenation with a noble-metal catalyst or reduction with hydriodic acid and phosphorus. google.com
The synthesis of complex derivatives often requires specialized techniques. For instance, the creation of bicycle toxin conjugates involves the chemical derivatization of bicyclic peptides with potent cytotoxins via cleavable linkers. nih.gov This process requires precise control over the reaction conditions to ensure the desired product is obtained with high purity and yield.
The table below highlights some of the synthetic technologies and their applications in the context of phenylacetic acid derivatives.
| Synthetic Technology | Application | Key Features |
| Catalytic Hydrogenation | Reduction of mandelic acid intermediates | Use of noble-metal catalysts |
| Reduction with Hydriodic Acid/Phosphorus | Reduction of halo-substituted mandelic acids | Effective for specific substrates |
| Phage Display and Chemical Derivatization | Creation of bicycle toxin conjugates | Identification of high-affinity binders and controlled conjugation of payloads |
As synthetic chemistry continues to advance, the development of more sophisticated and efficient methods for the derivatization of this compound will enable the creation of a new generation of therapeutic agents with tailored properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Hydroxy-3-iodophenyl)acetic acid, and how is regioselective iodination achieved?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution, where iodination is performed on a phenolic precursor. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid (as demonstrated for its bromo-analogue) suggests a similar approach for iodination . Regioselectivity is influenced by electron-donating groups (e.g., methoxy or hydroxyl) that direct electrophiles to specific positions. Post-iodination demethylation (if applicable) and purification via recrystallization or column chromatography are critical steps. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify aromatic protons, hydroxyl groups, and acetic acid sidechains. The iodine atom’s inductive effect causes deshielding of nearby protons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 306.08 g/mol for CHIO) and isotopic patterns characteristic of iodine .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs, as seen in structurally related compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid .
- IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm) and phenolic O-H groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact. Fume hoods minimize inhalation risks .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact with oxidizing agents due to potential reactivity .
- Storage : Store in airtight containers at 2–8°C, away from light, to prevent degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, such as dihedral angles and hydrogen-bonding networks?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, in the bromo-analogue, the acetic acid sidechain is nearly perpendicular to the aromatic ring (dihedral angle ~78°), while hydrogen-bonded dimers form via R_2$$^2(8) motifs . Similar analysis for the iodo-derivative would clarify steric and electronic effects of iodine on crystal packing. Data collection at low temperatures (e.g., 100 K) enhances resolution .
Q. What are the key challenges in achieving high-purity this compound, and how can they be mitigated?
- Methodological Answer :
- Byproduct Formation : Competing iodination at undesired positions can occur. Optimizing reaction conditions (e.g., temperature, solvent polarity) improves regioselectivity .
- Purification : Use preparative HPLC with a C18 column and acidic mobile phase (e.g., 0.1% formic acid) to separate iodinated isomers. Recrystallization in ethanol/water mixtures enhances purity .
- Analytical Validation : Confirm purity (>95%) via H NMR integration and HPLC-UV (λ = 254 nm) .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to bromo- or chloro-analogues?
- Methodological Answer : The iodine atom’s larger atomic radius and lower electronegativity enhance oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance may reduce reaction rates compared to smaller halogens. Computational studies (DFT) can model transition states, while kinetic experiments (e.g., monitoring via F NMR with fluorinated partners) quantify reactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
